2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole
Description
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-methyl-5H-[1,3]dioxolo[4,5-c]pyrrole |
InChI |
InChI=1S/C6H7NO2/c1-4-8-5-2-7-3-6(5)9-4/h2-4,7H,1H3 |
InChI Key |
UHNWDBFTXUEWGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC2=CNC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Condensation of Phenylhydrazine with 1,4-Cyclohexanedione Monoethyleneacetal
One common laboratory synthesis involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal. This reaction typically proceeds at ambient temperature initially, followed by heating at elevated temperatures (around 190°C) for several hours to promote ring closure and formation of the pyrrole core fused with the dioxolo ring system. This method leverages the nucleophilic attack of hydrazine on the diketone acetal, followed by dehydration and cyclization to yield the target compound.
Paal–Knorr Pyrrole Synthesis from 2,5-Hexanedione
An alternative route involves the Paal–Knorr reaction, where 2,5-hexanedione (a diketone) undergoes cyclization with primary amines to form pyrrole derivatives. The diketone 2,5-hexanedione can be prepared via acid-catalyzed ring-opening of 2,5-dimethylfuran. This two-step, one-pot process is characterized by high yields (80–95%) and sustainability due to water being the only by-product. The pyrrole ring forms via nucleophilic attack of the amine on the diketone followed by ring closure.
Use of Protected Pyrrole Building Blocks
In more complex synthetic schemes, pyrrole building blocks protected with silyl groups or acetals are employed. For example, silyl-protected pyrrole intermediates can be coupled with activated alcohol derivatives (e.g., mesylates) to yield the desired fused pyrrole-dioxolo compounds after deprotection steps. These multistep syntheses often involve selective protection/deprotection strategies to control functional group reactivity and stereochemistry.
Detailed Reaction Conditions and Reagents
Mechanistic Insights and Synthetic Strategy
- The initial condensation step involves nucleophilic attack by hydrazine on the diketone acetal, followed by dehydration and cyclization to form the pyrrole ring fused with the dioxolo moiety.
- The Paal–Knorr reaction mechanism proceeds via nucleophilic addition of the amine to the diketone carbonyls, followed by cyclization and dehydration to yield the pyrrole ring.
- Protection strategies such as silylation and acetal formation are crucial to prevent side reactions and to allow selective functionalization of the pyrrole ring or side chains.
- Deprotection steps using fluoride ions (TBAF) or acid catalysis regenerate the free functional groups for further transformations or final isolation of the target compound.
Summary of Key Research Findings
Representative Synthetic Scheme (Summary)
- Starting material: 1,4-cyclohexanedione monoethyleneacetal or 2,5-dimethylfuran
- Step 1: Condensation with phenylhydrazine or acid-catalyzed ring-opening to diketone
- Step 2: Cyclization via heating or Paal–Knorr reaction with primary amine
- Step 3: Protection/deprotection steps as needed (silyl groups, acetals)
- Step 4: Purification by chromatography or crystallization
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxole oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrrole ring.
Scientific Research Applications
2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl in ), favoring reactions requiring moderate steric environments.
- Chloro and carboxylic acid groups (as in ) increase polarity and reactivity, making such derivatives suitable for coupling reactions in drug synthesis.
Critical Analysis of Structural and Functional Divergence
- Ring System Modifications : Replacement of pyrrole with pyridine (e.g., ) alters aromaticity and electron distribution, affecting binding interactions in biological systems.
- Substituent Effects : Bulky groups (e.g., tert-butyl in ) improve metabolic stability but may reduce solubility, whereas polar groups (e.g., carboxylic acid in ) enhance aqueous compatibility.
- Synthetic Accessibility: The target compound’s simpler structure (C₆H₇NO₂) offers a cost-effective building block compared to multi-functionalized derivatives requiring complex protection/deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
